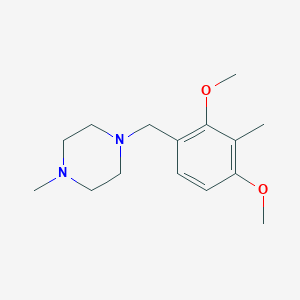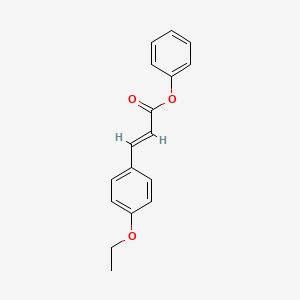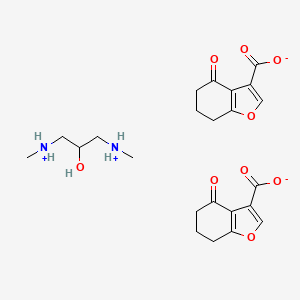
1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine, also known as DOM, is a psychoactive drug that belongs to the phenethylamine and piperazine chemical classes. It was first synthesized in the 1960s and has been used recreationally since then. Despite its use as a recreational drug, DOM has also been studied for its potential scientific research applications.
作用機序
The mechanism of action of 1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine involves its binding to serotonin receptors in the brain. Once bound, this compound activates these receptors and leads to an increase in serotonin release. This increase in serotonin can lead to a variety of physiological and psychological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. These effects include changes in heart rate and blood pressure, as well as alterations in body temperature and respiration. This compound has also been shown to affect the release of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects can lead to changes in mood, perception, and behavior.
実験室実験の利点と制限
1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine has several advantages and limitations for lab experiments. One advantage is its ability to activate serotonin receptors and lead to an increase in serotonin release. This makes this compound a valuable tool for studying the serotonin system and its role in various physiological and pathological conditions. However, one limitation of this compound is its potential for toxicity and adverse effects. Researchers must use caution when working with this compound and ensure that proper safety protocols are followed.
将来の方向性
There are several future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine. One direction is the development of new compounds that target specific serotonin receptors and have fewer adverse effects than this compound. Another direction is the study of the long-term effects of this compound use on the brain and body. Finally, researchers could investigate the potential therapeutic uses of compounds that target the serotonin system, including the development of new treatments for depression, anxiety, and other psychiatric disorders.
Conclusion
In conclusion, this compound, or this compound, is a psychoactive drug that has been studied for its potential scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been discussed in this paper. While this compound has potential as a tool for studying the serotonin system, researchers must use caution when working with it and ensure that proper safety protocols are followed.
合成法
The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine involves the reaction of 2,4-dimethoxy-3-methylbenzylamine with methyl iodide and piperazine. The resulting product is then purified through recrystallization. This synthesis method has been well documented in the literature and has been used by researchers to obtain pure samples of this compound for scientific research.
科学的研究の応用
1-(2,4-dimethoxy-3-methylbenzyl)-4-methylpiperazine has been studied for its potential scientific research applications. One such application is its use as a tool to study the serotonin system in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound has been shown to bind to serotonin receptors and activate them, leading to an increase in serotonin release. This makes this compound a valuable tool for studying the serotonin system and its role in various physiological and pathological conditions.
特性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-12-14(18-3)6-5-13(15(12)19-4)11-17-9-7-16(2)8-10-17/h5-6H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCMCDISJCJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)
![6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5677558.png)
![(3R*,5S*)-N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5677563.png)
![N~3~-[(2-amino-5-pyrimidinyl)methyl]-N~1~,N~1~,N~3~-trimethyl-1,3-piperidinedicarboxamide](/img/structure/B5677567.png)

![6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5677575.png)
![2-isobutyl-8-(5-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5677584.png)
![1'-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5677597.png)
![3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B5677599.png)
![2-[(4-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5677606.png)


![2-ethyl-5-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5677638.png)
